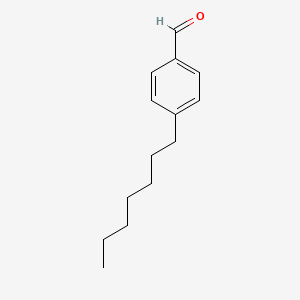

4-Heptylbenzaldehyde

Overview

Description

4-Heptylbenzaldehyde is an organic compound that belongs to the class of benzaldehyde derivatives. It is widely used in scientific research for its unique properties and applications.

Scientific Research Applications

Synthesis and Liquid Crystal Properties

4-Heptylbenzaldehyde has been used as an intermediate in the synthesis of Benzylidene-based molecules containing two Azomethine units. These compounds have shown varying liquid crystal mesophase behavior, with some exhibiting nematic phases. The synthesis process involved condensation reactions using 4-heptyloxybenzaldehyde and characterization by techniques such as FTIR, NMR, and DSC. The mesophase behavior of these compounds is significant in the study of liquid crystal materials and their applications (Jamain & Khairuddean, 2021).

Thermotropic Liquid Crystalline Behavior

A series of liquid crystal molecules with cinnamaldehyde cores were synthesized using intermediates of 4-heptyloxybenzaldehyde. These compounds demonstrated thermotropic liquid crystalline behavior with nematic phase behavior, highlighting the structural influence on mesogenic properties. The study provides insights into the structure-property relationship of liquid crystalline materials, which is crucial for their application in display technologies and other areas (Jamain, Omar, & Khairuddean, 2020).

Catalytic Oxidation and Chemical Synthesis

4-Heptylbenzaldehyde is involved in the catalytic oxidation processes, demonstrating its role in the synthesis of aromatic aldehydes. The research on catalytic systems and oxidation reactions contributes to developing more efficient and sustainable chemical synthesis processes, emphasizing the significance of catalyst design and reaction optimization in the chemical industry (Wu et al., 2016).

Characterization and Optical Properties

The study of 4-heptylbenzaldehyde derivatives has extended to characterizing their structural, spectroscopic, and non-linear optical properties. These investigations help understand the material's behavior in various applications, such as optical devices and material science, highlighting the importance of detailed characterization in material development (Anbu et al., 2017).

Mechanism of Action

Target of Action

Related compounds such as alkylbenzaldehydes have been shown to inhibit the activity of enzymes like tyrosinase .

Mode of Action

It’s worth noting that alkylbenzaldehydes can lead to reversible inhibition of enzymes like tyrosinase . This suggests that 4-Heptylbenzaldehyde might interact with its targets in a similar manner, leading to changes in their activity.

Biochemical Pathways

Related compounds like 4-hydroxybenzaldehyde are known to be metabolized via the β-ketoadipate pathway . This pathway involves the conversion of 4-Hydroxybenzaldehyde into 3,4-dihydroxybenzoate (protocatechuate) by 4-HBA 3-hydroxylase . It’s plausible that 4-Heptylbenzaldehyde might be metabolized through similar pathways.

Pharmacokinetics

Studies on 4-hydroxybenzaldehyde have shown that it is rapidly absorbed and widely distributed to various tissues and organs, including the brain . The absolute bioavailability of 4-Hydroxybenzaldehyde was found to be 5.33% . Furthermore, 4-Hydroxybenzaldehyde was rapidly metabolized into 4-hydroxybenzoic acid (4-HBA) after administration .

Result of Action

Related compounds like alkylbenzaldehydes have been shown to inhibit the activity of enzymes like tyrosinase , which could potentially lead to changes in melanin synthesis and other cellular processes.

Action Environment

It’s known that environmental factors can significantly impact the biosynthesis and activity of various chemical compounds . Therefore, factors such as temperature, pH, and presence of other compounds could potentially influence the action of 4-Heptylbenzaldehyde.

properties

IUPAC Name |

4-heptylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-2-3-4-5-6-7-13-8-10-14(12-15)11-9-13/h8-12H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFVBFVDDUPPNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Heptylbenzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-oxo-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2924984.png)

![3-(4-Chlorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2924990.png)

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2924993.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2924995.png)

![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride](/img/structure/B2924996.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one oxalate](/img/structure/B2924999.png)

![N-[2-(5-Azaspiro[2.5]octan-5-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2925006.png)